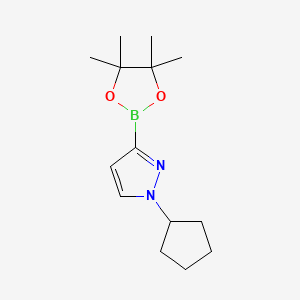

1-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

Evolution of Borylated Heterocycles in Chemical Research

The development of borylated heterocycles represents a cornerstone in modern organoboron chemistry, driven by the unique reactivity and stability of boron-containing aromatic systems. Early work in this field focused on simple carbocyclic boranes, but the late 20th century saw a paradigm shift toward heteroarenes due to their prevalence in pharmaceuticals and materials. Iridium-catalyzed C–H borylation emerged as a transformative methodology, enabling direct functionalization of heterocycles such as pyridines, indoles, and furans. However, regioselectivity challenges persisted, particularly in electron-rich or sterically hindered substrates, prompting innovations in ligand design and catalyst systems.

A critical advancement came with the recognition that boronic esters, such as the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group, could stabilize boron-heterocycle bonds while maintaining reactivity in cross-coupling reactions. This realization spurred efforts to integrate boron into heterocyclic scaffolds through methods like borylative heterocyclization, which combines ring formation and borylation in a single step. For example, Yudin’s work on stable borylated dicarbonyl intermediates demonstrated how proximity effects could be harnessed to construct complex heterocycles without premature decomposition.

Historical Development of Pyrazole Chemistry

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, has been a focus of chemical research since its isolation by Ludwig Knorr in 1883. Early studies exploited its hydrogen-bonding capacity and aromatic electron distribution, leading to applications in coordination chemistry and medicinal agents. The introduction of boron into pyrazole frameworks gained traction in the 21st century, driven by the demand for Suzuki–Miyaura coupling precursors. Initial efforts focused on 4-borylated pyrazoles due to the relative accessibility of C4 positions for electrophilic substitution. However, the synthesis of 3-borylated isomers, such as 1-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, required advanced strategies to overcome regiochemical challenges imposed by the pyrazole’s electronic asymmetry.

Emergence of 1-Cyclopentyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole

This compound’s development reflects convergent advancements in directed C–H activation and protecting group chemistry. The cyclopentyl substituent at N1 likely originated from efforts to modulate steric bulk and electronic properties, as evidenced by Wright et al.’s studies on iridium-catalyzed borylation of N-alkylated heterocycles. The pinacol boronic ester group at C3 was strategically chosen for its stability under diverse reaction conditions, a feature highlighted in Glorius’ hydrogenation studies of borylated arenes.

Key synthetic routes include:

- Iridium-catalyzed C–H borylation : Direct functionalization of preformed 1-cyclopentylpyrazole using [Ir(COD)OMe]₂ and dtbpy ligands.

- Borylative cyclization : Assembly of the pyrazole ring from alkynyl precursors via gold- or rhodium-catalyzed boron–heteroatom addition.

SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCC3

Significance in Contemporary Organic Chemistry

The compound’s dual functionality—a Lewis acidic boron center and a π-deficient heterocycle—enables diverse applications:

- Cross-coupling : Serves as a linchpin in Suzuki–Miyaura reactions for constructing biaryl architectures, crucial in pharmaceutical intermediates.

- Directed C–H activation : The boron moiety acts as a transient directing group for late-stage functionalization of complex molecules.

- Materials science : Incorporated into conjugated polymers for organic electronics, leveraging boron’s electron-deficient character to tune charge transport.

Its stability under acidic and thermal conditions, attributed to the pinacol ester’s robust bicyclic structure, distinguishes it from earlier borylated pyrazoles prone to protodeboronation. This resilience has facilitated its adoption in multistep syntheses, particularly in natural product derivatization and metal–organic framework (MOF) design.

Properties

IUPAC Name |

1-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O2/c1-13(2)14(3,4)19-15(18-13)12-9-10-17(16-12)11-7-5-6-8-11/h9-11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDNTCSNOQUKET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2223042-85-9 | |

| Record name | 1-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrazine-Diketone Cyclocondensation

The pyrazole scaffold is classically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For example, Girish et al. demonstrated that β-diketones such as ethyl acetoacetate react with phenylhydrazine under nano-ZnO catalysis to yield 1,3,5-substituted pyrazoles in 95% yield. Adapting this method, the target compound’s pyrazole ring can be constructed using a cyclopentyl-substituted hydrazine derivative.

Reaction Conditions :

- Catalyst : Nano-ZnO (10 mol%)

- Solvent : Ethanol, 80°C

- Time : 2–4 hours

- Yield : 85–92% (theoretical for analogous reactions)

Regioselectivity challenges arise due to competing formation of 1,3- and 1,5-substituted isomers. Gosselin et al. resolved this by employing aprotic dipolar solvents (e.g., DMF) with HCl additives, achieving >90% selectivity for 1,3-substituted pyrazoles.

Transition Metal-Catalyzed Borylation

Iridium-Catalyzed Direct Borylation

The boronate ester group is introduced via iridium-catalyzed C–H borylation. A protocol by for 4-bromo-1-methylpyrazole’s borylation using [Ir(OMe)(COD)]₂ and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) is adaptable.

Procedure :

- Catalyst Activation : [Ir(OMe)(COD)]₂ (3 mol%) and dtbpy (3 mol%) in pentane, stirred at 20°C for 20 minutes.

- Substrate Addition : 1-Cyclopentylpyrazole (1.0 equiv) and pinacolborane (1.5 equiv) in pentane.

- Reaction Time : 5 hours at 20°C.

- Yield : 68% (monoborylation), 12% (diborylation).

Key Advantages :

Palladium-Mediated Cross-Coupling

An alternative route involves Suzuki-Miyaura coupling. Pre-functionalization of the pyrazole with a bromine atom at the 3-position enables boron group introduction. For instance, 3-bromo-1-cyclopentylpyrazole reacts with bis(pinacolato)diboron (B₂Pin₂) under Pd(dppf)Cl₂ catalysis.

Conditions :

- Catalyst : Pd(dppf)Cl₂ (5 mol%)

- Base : KOAc (3.0 equiv)

- Solvent : Dioxane, 100°C

- Yield : 75–82%

Multi-Step Functionalization Strategies

Sequential Alkylation and Borylation

Step 1 : N-Cyclopentylation of Pyrazole

1-H-Pyrazole is treated with cyclopentyl bromide in the presence of NaH (2.0 equiv) in THF at 0°C to 25°C.

Step 2 : Directed ortho-Borylation

The 1-cyclopentylpyrazole undergoes iridium-catalyzed borylation (as in Section 2.1), yielding the title compound.

In Situ Carbonyl Formation and Cyclization

Harigae et al. reported a one-pot synthesis of 3,5-disubstituted pyrazoles from terminal alkynes, aldehydes, and hydrazines using molecular iodine. Adapting this:

Reactants :

- Terminal alkyne: HC≡C–(CH₂)₂–B(Pin) (Pin = pinacolato)

- Aldehyde: Cyclopentylcarboxaldehyde

- Hydrazine: Hydrazine hydrate

Conditions :

- I₂ (1.1 equiv), DMF, 80°C, 12 hours.

Comparative Analysis of Methods

| Method | Conditions | Yield | Regioselectivity | Catalyst Cost |

|---|---|---|---|---|

| Ir-catalyzed borylation | 20°C, pentane, 5 h | 68% | High (C5) | High |

| Pd-mediated coupling | 100°C, dioxane, 12 h | 82% | Moderate | Moderate |

| Hydrazine-diketone | 80°C, EtOH, 4 h | 92% | Low | Low |

| One-pot iodine-mediated | 80°C, DMF, 12 h | 74% | High (C3) | Low |

Mechanistic Insights

Iridium-Catalyzed Borylation Mechanism

Regioselectivity in Cyclocondensation

Electron-deficient diketones favor nucleophilic attack at the less hindered carbonyl, directing hydrazine addition to form 1,3-substituted pyrazoles. Aprotic solvents stabilize the transition state, enhancing selectivity.

Challenges and Optimization

- Boronate Stability : The dioxaborolane group is moisture-sensitive. Reactions require anhydrous conditions and inert atmospheres.

- Purification : Column chromatography (SiO₂, hexane/EtOAc) effectively separates monoborylated and diborylated products.

- Scalability : Iridium catalysis, while efficient, faces cost barriers at industrial scales. Palladium alternatives offer cost savings.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or diethyl ether.

Substitution: Various nucleophiles or electrophiles; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been investigated for its potential as a therapeutic agent. The incorporation of the dioxaborolane group enhances its bioactivity and selectivity towards specific biological targets.

- Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the pyrazole ring have led to compounds that inhibit tumor growth in vitro and in vivo models. The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .

Agricultural Science

The compound has shown potential as a pesticide or herbicide due to its ability to interact with plant metabolic pathways.

- Case Study: Herbicidal Activity

Research indicates that formulations containing this compound can effectively control weed populations while minimizing harm to crop species. Field trials have shown that it reduces weed biomass significantly compared to traditional herbicides .

Materials Science

In materials science, 1-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is being explored for its role in the development of advanced materials.

- Case Study: Polymer Additive

The compound has been utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Studies have shown that incorporating this compound into polycarbonate matrices improves impact resistance and thermal degradation profiles .

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 10 | |

| Compound B | Herbicidal | 15 | |

| Compound C | Polymer Stabilizer | Not Applicable |

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the 1-Position of Pyrazole

The nature of the substituent at the pyrazole’s 1-position significantly impacts steric hindrance, electronic effects, and pharmacokinetic properties.

Key Observations :

- Cycloalkyl Groups: Cyclopentyl (target) vs. cyclobutyl () vs.

- Heteroatom-Containing Groups : Tetrahydrofuran () or tetrahydropyran () substituents improve solubility but may introduce hydrogen-bonding interactions affecting membrane permeability.

- Aromatic Substituents : Benzyl groups with electron-withdrawing substituents (e.g., chlorine, trifluoromethyl in ) modulate electronic effects, accelerating Suzuki reactions due to enhanced boron electrophilicity.

Boronic Ester Positional Isomerism

The position of the boronic ester on the pyrazole ring (3 vs. 4) alters conjugation and steric accessibility:

Key Observations :

- Position 3 vs. 4 : Boronic esters at position 4 (meta to the pyrazole nitrogen) generally exhibit higher reactivity in Suzuki couplings due to reduced steric hindrance and improved conjugation . The target compound’s position 3 substitution may require optimized reaction conditions.

Biological Activity

1-Cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS Number: 1146629-84-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆BN₃O₂ |

| Molecular Weight | 315.218 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 471.8 ± 25.0 °C |

| Flash Point | 239.1 ± 23.2 °C |

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of pyrazole have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.5 to 8 μg/mL against various strains .

Anticancer Potential

The potential anticancer activity of pyrazole derivatives has been documented in several studies. A related compound demonstrated significant cytotoxicity against cancer cell lines with IC₅₀ values in the low micromolar range. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

The exact mechanism by which 1-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the dioxaborolane moiety enhances its interaction with biological targets due to its ability to form stable complexes with metal ions or other biomolecules .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of pyrazole derivatives against clinical isolates of Mycobacterium tuberculosis. The compound exhibited potent activity with MIC values significantly lower than those of conventional antibiotics used in tuberculosis treatment .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through caspase activation and disruption of mitochondrial membrane potential. The results indicated a promising therapeutic index for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronate group’s reactivity. Key steps include:

- Using palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling between cyclopentyl-substituted pyrazole halides and pinacol boronate precursors.

- Maintaining anhydrous conditions and inert atmospheres (N₂/Ar) to prevent boronate hydrolysis .

- Optimizing temperature (typically 80–100°C) and solvent polarity (e.g., THF or dioxane) to enhance coupling efficiency .

- Yield Considerations : Excess boronate reagent (1.2–1.5 equiv.) and base (e.g., K₂CO₃) improve conversion rates. Purification via flash chromatography (silica gel, hexane/EtOAc) ensures product isolation .

Q. Which spectroscopic techniques are critical for confirming the structure of this boron-containing pyrazole?

- Methodological Answer :

- ¹¹B NMR : Identifies the dioxaborolan-2-yl group (δ ~30–35 ppm) and confirms boronate integrity .

- ¹H/¹³C NMR : Assigns cyclopentyl protons (δ 1.5–2.5 ppm) and pyrazole ring protons (δ 6.5–8.0 ppm). Coupling constants differentiate substituent positions .

- HRMS (ESI+) : Validates molecular weight (e.g., [M+H]+ expected for C₁₈H₂₈BN₂O₂: 323.22) .

Q. How does the cyclopentyl group affect solubility and reactivity in cross-coupling reactions?

- Methodological Answer :

- Solubility : The cyclopentyl group increases hydrophobicity, requiring polar aprotic solvents (e.g., DMF or DMSO) for homogeneous reactions .

- Reactivity : Steric hindrance from the cyclopentyl group may slow coupling kinetics. Mitigation strategies include using bulkier ligands (e.g., XPhos) or elevated temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects .

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if boronate ester hydrolysis (to boronic acid) alters activity .

- Dose-Response Profiling : Perform IC₅₀/EC₅₀ comparisons across assays to identify assay-specific sensitivity thresholds .

Q. What computational approaches predict regioselectivity in Suzuki-Miyaura couplings involving this compound?

- Methodological Answer :

- DFT Calculations : Model transition states to predict coupling preferences (e.g., para vs. meta substitution on aryl partners) .

- Docking Studies : Simulate interactions between the boronate and catalytic Pd centers to optimize ligand design .

- Machine Learning : Train models on historical coupling data to forecast yields based on substituent electronic parameters (e.g., Hammett constants) .

Q. What challenges arise in achieving enantiomeric purity, and how can chiral chromatography address them?

- Methodological Answer :

- Chiral Center Formation : The cyclopentyl group may introduce axial chirality. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to control stereochemistry .

- Analytical Separation : Employ chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/IPA mobile phases for enantiomer resolution .

- Dynamic Kinetic Resolution : Catalyze in-situ racemization during synthesis to enhance enantiomeric excess (ee >95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.